2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
CAS No.: 432017-93-1
Cat. No.: VC21504297
Molecular Formula: C19H19NO2
Molecular Weight: 293.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 432017-93-1 |
|---|---|
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.4g/mol |
| IUPAC Name | 2-methyl-1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C19H19NO2/c1-14-7-9-16(10-8-14)22-12-11-20-15(2)18(13-21)17-5-3-4-6-19(17)20/h3-10,13H,11-12H2,1-2H3 |
| Standard InChI Key | PCHAACFAFNHVNH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C |
Introduction
Chemical Structure and Properties
2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is an indole derivative with three key structural components: a 2-methyl group on the indole ring, a 4-methylphenoxy ethyl substituent at the N-1 position, and a carbaldehyde group at the C-3 position. The compound belongs to the broader family of indole-3-carbaldehydes, which are known for their diverse biological activities and applications in medicinal chemistry.
The basic physicochemical properties of the compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 432017-93-1 |
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 2-methyl-1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C19H19NO2/c1-14-7-9-16(10-8-14)22-12-11-20-15(2)18(13-21)17-5-3-4-6-19(17)20/h3-10,13H,11-12H2,1-2H3 |
| Standard InChIKey | PCHAACFAFNHVNH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C |
| PubChem Compound ID | 820168 |
The structural arrangement of this molecule contributes to its specific chemical behavior, including its solubility profile, reactivity, and potential biological interactions. The presence of both hydrophobic (methylphenoxy and indole moieties) and hydrophilic (carbaldehyde) groups creates an amphipathic character that may influence its pharmacokinetic properties and interactions with biological targets.
Synthesis Methods
The synthesis of 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps of organic reactions. Based on synthetic methods for similar indole-3-carbaldehyde derivatives, the general approach often utilizes the Vilsmeier-Haack formylation reaction as a key step .
The typical synthesis route may include:
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Preparation of the 2-methyl indole core structure
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N-alkylation with 2-(4-methylphenoxy)ethyl halide to introduce the 4-methylphenoxy ethyl substituent
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Formylation at the C-3 position using the Vilsmeier-Haack reaction
The Vilsmeier-Haack reaction is particularly important for introducing the carbaldehyde group at position 3 of the indole ring. This reaction involves treating the appropriately substituted indole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) . The mechanism proceeds through the formation of a Vilsmeier complex (an iminium salt), which reacts with the electron-rich C-3 position of the indole to ultimately yield the 3-formylindole derivative after hydrolysis.
A general synthetic protocol based on patent information for indole-3-carbaldehyde compounds includes :
| Synthesis Stage | Conditions | Parameters |
|---|---|---|
| Vilsmeier Reagent Preparation | Temperature | 0-5°C |
| Duration | 30-40 minutes | |
| Reagents | Anhydrous DMF, POCl₃ (5:1 ratio) | |
| Indole Formylation | Initial Addition | 0-5°C |
| Room Temperature Reaction | 1-2 hours | |
| Reflux Conditions | 80-90°C for 5-8 hours | |
| Post-reaction Processing | pH Adjustment | 8-9 with saturated Na₂CO₃ |
| Isolation | Filtration, drying, recrystallization |
The synthesis of the specific compound 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde would require optimization of these general conditions to achieve high yield and purity .
Structural Comparison with Related Indole Derivatives
Understanding the structural relationships between 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde and similar compounds can provide insights into structure-activity relationships and potential applications. Table 3 presents a comparison with structurally related indole derivatives:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde | 432017-93-1 | C₁₉H₁₉NO₂ | 293.4 | Reference compound |
| 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde | 333412-99-0 | C₁₈H₁₇NO₂ | 279.3 | Lacks 2-methyl group on indole ring |
| 1-methyl-2-(4-methylphenyl)indole-3-carbaldehyde | 137206-91-8 | C₁₇H₁₅NO | 249.3 | Has direct 4-methylphenyl at C-2 and methyl at N-1 |
| 1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde | 432009-93-3 | C₁₉H₁₈ClNO₂ | 327.8 | Contains additional chloro substituent on phenoxy ring |
| 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde | 299935-67-4 | C₁₈H₁₇NO₂ | 279.3 | Has 2-methylphenoxy group instead of 4-methylphenoxy |
These structural variations can significantly impact the compounds' physicochemical properties, including solubility, lipophilicity, and electronic distribution, which in turn may affect their biological activities and potential applications .
Research Applications and Studies
Current research on 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde and related compounds focuses on several key areas:
As Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex heterocyclic systems. The reactive carbaldehyde group provides a versatile handle for further functionalization through various condensation reactions . For instance, reaction with semicarbazide derivatives can yield corresponding semicarbazones, which have demonstrated notable antibacterial activities in recent studies .
Structure-Activity Relationship Studies
Comparative studies of 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde with structurally similar compounds provide valuable insights into how specific structural features affect biological activity. Such structure-activity relationship studies are crucial for rational drug design and optimization .
Medicinal Chemistry Applications
The indole-3-carbaldehyde scaffold has been utilized in the development of various bioactive compounds, including:
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Quinazolinone derivatives with potential antimicrobial properties
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Condensation products with enhanced selectivity toward specific biological targets
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Hybrid molecules incorporating the indole-3-carbaldehyde moiety with other pharmacophores
Future Research Directions
Based on the current understanding of 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde and related compounds, several promising research directions emerge:
Comprehensive Biological Evaluation
Systematic screening of the compound against various biological targets would help establish its full spectrum of activities. This includes testing against different cancer cell lines, microbial strains, and inflammation models to identify the most promising applications .
Structural Modifications
The core structure of 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde offers multiple sites for structural modification:
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Variation of the substituent at the 2-position of the indole
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Modification of the 4-methylphenoxy moiety
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Transformation of the carbaldehyde group
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Introduction of additional substituents on the indole ring
Such modifications could enhance selectivity, potency, and pharmacokinetic properties .
Development of Improved Synthetic Methods
Research into more efficient, environmentally friendly, and scalable synthetic methods would facilitate the production of 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde and its derivatives for further studies and potential applications .
Pharmaceutical Formulation Studies
For compounds showing promising bioactivity, investigating appropriate pharmaceutical formulations would be essential to address potential challenges related to solubility, stability, and bioavailability.
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